

lysergic acid hydrazide as a key intermediate in chemical synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Lysergic Acid Hydrazide*

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An In-depth Technical Guide to **Lysergic Acid Hydrazide** as a Key Intermediate in Chemical Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lysergic acid hydrazide is a pivotal intermediate in the semi-synthesis of a wide array of ergot alkaloids and their derivatives. Derived from lysergic acid, a natural product of the ergot fungus (*Claviceps purpurea*), the hydrazide serves as a stable, crystalline, and reactive precursor for the introduction of various amide functionalities. Its primary utility lies in its conversion to lysergic acid azide, a highly reactive species that readily couples with amines to form pharmacologically significant compounds, including the naturally occurring ergine (lysergic acid amide) and the potent psychedelic, lysergic acid diethylamide (LSD).^{[1][2]} This guide provides a comprehensive technical overview of the synthesis, properties, and synthetic applications of **lysergic acid hydrazide**, complete with experimental protocols, quantitative data, and process visualizations.

Synthesis of Lysergic Acid Hydrazide

The principal method for preparing **lysergic acid hydrazide** is the hydrazinolysis of lysergic acid derivatives. This process involves heating a suitable precursor with hydrazine hydrate.

Starting Materials

A variety of starting materials can be employed:

- Pure Ergot Alkaloids: Compounds like ergotamine, ergotoxine, and their corresponding "iso" forms (ergotaminine, ergotinine) are commonly used.[3]
- Raw Alkaloid Mixtures: An advantage of the hydrazinolysis process is its applicability to raw or non-crystallizable alkaloid extracts, simplifying the purification process as the resulting hydrazide crystallizes readily from the reaction mixture.[3]
- Lysergic Acid Esters: Esters, such as the methyl ester of lysergic acid, can also be converted to the hydrazide.[3]

The direct treatment of alkaloids with hydrazine is often simpler and results in a greater yield compared to a multi-step process starting from free lysergic acid.[3]

Reaction Conditions and Stereochemistry

The conditions of hydrazinolysis significantly impact the stereochemistry of the final product.

- Racemization and Isomerization: Heating lysergic acid derivatives with hydrazine under harsh conditions (e.g., reflux at 112-118°C) typically leads to racemization and isomerization at the C-8 position, resulting in the formation of racemic **DL-isolysergic acid hydrazide**.[1][3][4] This is a significant drawback as only the d-lysergic acid derivatives possess the desired high physiological activity.[5]
- Preservation of Stereochemistry: To avoid isomerization and racemization, milder reaction conditions can be employed. More effectively, starting with dihydro-ergot alkaloids (e.g., dihydroergotamine) prevents these unwanted side reactions, yielding the optically active **dihydro-lysergic acid hydrazide** with yields reported between 90% and 100%. [5][6] Another method involves reacting optically active lysergic acid derivatives with excess hydrazine in the presence of an acid, which can also yield optically active hydrazides.[7]

The general synthesis pathway is visualized below.

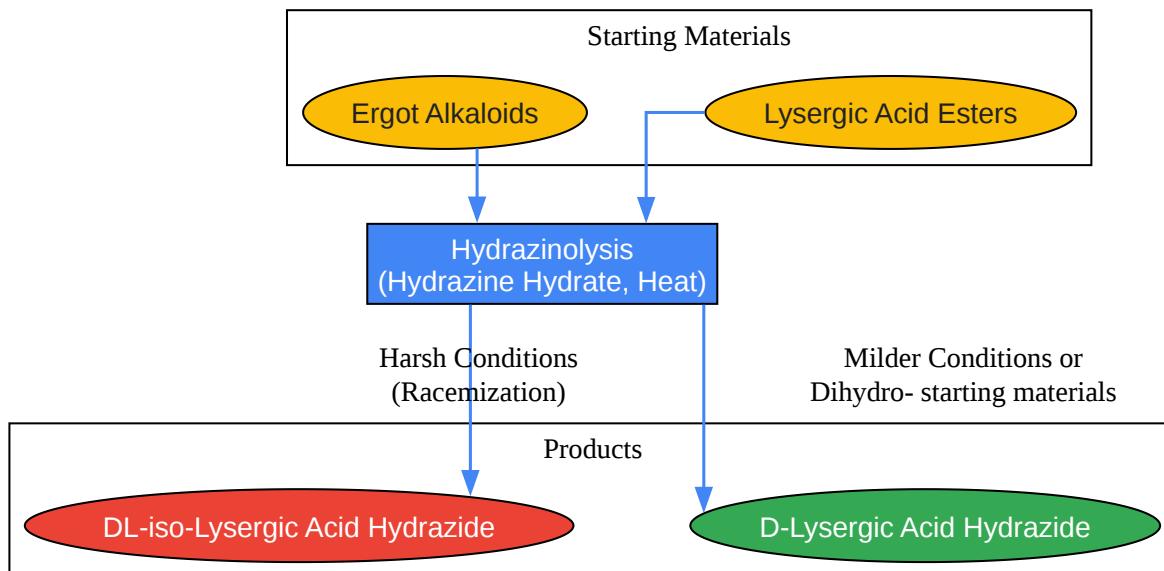
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Diagram 1: General synthesis of **lysergic acid hydrazide**.

Physicochemical Properties

Lysergic acid hydrazide is a colorless, crystalline solid. Its solubility and melting point are key identifiers. It is very poorly soluble in water, ether, benzene, and chloroform, but has some solubility in hot absolute ethanol and pyridine.^[3] It readily forms water-soluble salts with acids. ^[3] The compound gives the characteristic blue Keller's reaction and a violet-red Van Urk's reaction, typical for the lysergic acid scaffold.^{[3][8]}

Quantitative Data Summary

Table 1: Synthesis Conditions for Lysergic and Dihydro-lysergic Acid Hydrazides

Starting Material	Reagent	Temperature (°C)	Time	Yield	Product	Reference
Dihydroergotamine	Hydrazine Hydrate	Reflux (~113°C)	1 hour	98%	Dihydro-lysergic acid hydrazide	[5]
Dihydroergosine	Hydrazine Hydrate	Reflux (~113°C)	1 hour	93%	Dihydro-lysergic acid hydrazide	[5]
Dihydroergotinine	Hydrazine Hydrate	150°C (sealed tube)	30 min	94%	Dihydro-lysergic acid hydrazide	[5]
Ergotamine Tartrate	Hydrazine Hydrate	140°C	90 min	~65%	Lysergic acid hydrazide isomers	[9][10]
Ergotinine	Hydrazine	Boiling	25-35 min	~60%	Racemic-iso-lysergic acid hydrazide	[8]
Ergotamine HCl	Anhydrous Hydrazine	90°C	1 hour	N/A	D-iso-lysergic acid hydrazide	[11][12]

Table 2: Physicochemical Properties of Hydrazide Derivatives

Compound	Formula	Melting Point (°C)	Optical Rotation [α]20D	Reference
(Racemic) Lysergic Acid Hydrazide	<chem>C16H18ON4</chem>	235-240 (dec.)	Optically inactive	[3]
Dihydro-lysergic Acid Hydrazide	<chem>C16H20ON4</chem>	247 (dec.)	+124° (c=0.4 in pyridine)	[5]
Dihydro-isolysergic Acid Hydrazide	<chem>C16H20ON4</chem>	260 (dec.)	+56° (c=0.6 in pyridine)	[5]
D-isolysergic Acid Hydrazide	<chem>C16H18ON4</chem>	202	+445° (c=0.5 in pyridine)	[7]

Applications in Further Synthesis

Lysergic acid hydrazide is a versatile intermediate, primarily used for the synthesis of lysergic acid amides.

Conversion to Lysergic Acid Amides via the Azide

This is the most common synthetic route. The hydrazide is converted to the highly reactive lysergic acid azide, which is not isolated but reacted *in situ* with a desired amine.

- **Azide Formation:** The hydrazide is dissolved in ice-cold hydrochloric acid and treated with a solution of sodium nitrite. This reaction forms the lysergic acid azide.[\[1\]](#)[\[2\]](#)[\[11\]](#)
- **Amide Coupling:** The azide is then introduced into a solution of the target amine (e.g., diethylamine, ethanolamine, 2-aminopropanol). The azide reacts rapidly with the amine to form the corresponding amide bond.[\[2\]](#)

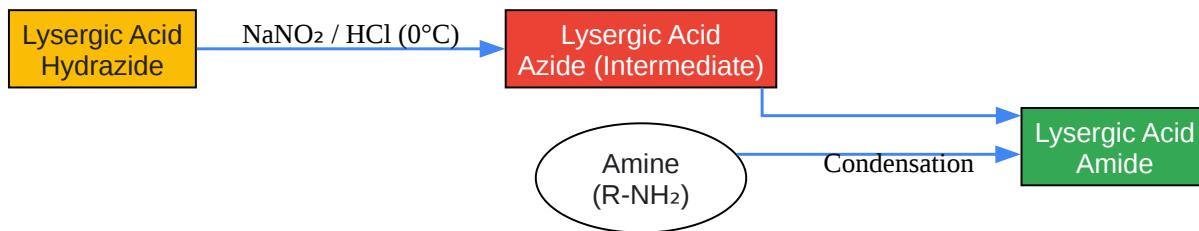
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Diagram 2: Synthesis of amides via the azide pathway.

Direct Conversion to Lysergic Acid Amide

A novel method allows for the direct conversion of the hydrazide to the amide, bypassing the azide intermediate. This process involves treating a solution of **lysergic acid hydrazide** with Raney nickel catalyst at reflux. The hydrogen adsorbed on the catalyst cleaves the hydrazide group, liberating ammonia and forming the amide.[13]

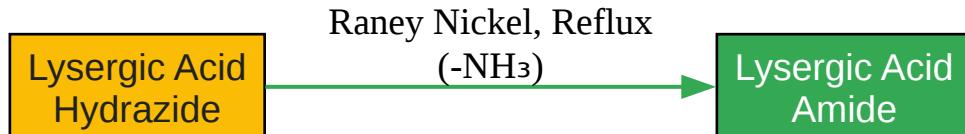
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Diagram 3: Direct conversion of hydrazide to amide.

Table 3: Synthesis of Lysergic Acid Amides from the Hydrazide

Hydrazide Input	Amine	Key Reagent(s)	Product	Reference
3.0 parts	Ethanolamine (6 parts)	NaNO ₂ / HCl	Racemic lysergic acid-ethanolamide	[2]
3.0 parts	Racemic 2-aminopropanol-1 (2 parts)	NaNO ₂ / HCl	Racemic lysergic acid-isopropanolamide	[2]
1.0 g	Diethylamine (5 ml)	NaNO ₂ / HCl	D-iso-lysergic acid diethylamide	[11]
1.0 g	N/A	Raney Nickel (~15 g)	Lysergic acid amide	[13]

Detailed Experimental Protocols

Safety Note: Ergot alkaloids and their derivatives are potent and toxic substances. All manipulations must be carried out in a well-ventilated fume hood with appropriate personal protective equipment, including gloves and safety glasses.[14] These compounds are also light-sensitive, and reactions should be protected from light where specified.[14]

Protocol 1: Synthesis of Racemic-iso-Lysergic Acid Hydrazide from Ergotinine

Adapted from AT158150B[8]

- Suspend 1 part of ergotinine in 10 parts of hydrazine in a round-bottom flask equipped with a reflux condenser.
- Heat the suspension over a free flame. The mixture will foam initially and then boil more quietly as the alkaloid dissolves completely (approx. 20-30 minutes).
- Continue to boil for an additional 5 minutes.

- Allow the yellow reaction solution to cool. The racemic-iso-**lysergic acid hydrazide** will begin to crystallize.
- Concentrate the solution and collect the crystalline product. The reported yield is approximately 60%.

Protocol 2: Synthesis of Dihydro-**lysergic Acid Hydrazide** from Dihydroergotamine

Adapted from US Patent 2,359,688[5]

- Heat 1 part of dihydroergotamine with 4 parts of hydrazine hydrate at reflux for 1 hour. The starting material will dissolve within a few minutes.
- Upon cooling the reaction mixture, dihydro-**lysergic acid hydrazide** crystallizes out as colorless needles, transforming the reaction mass into a crystal paste.
- After allowing it to stand for a short period, filter the crystals.
- Wash the collected crystals with water and dry them in vacuo over calcium chloride.
- The reported yield of pure dihydro-**lysergic acid hydrazide** is 98% of the theoretical value.

Protocol 3: General Conversion of Hydrazide to Amide (via Azide)

Adapted from US Patent 2,090,430[2]

- Transform 3 parts of racemic **lysergic acid hydrazide** into its azide in the usual manner in a hydrochloric acid solution.
- Precipitate the azide as voluminous yellowish flocks by adding sodium bicarbonate.
- Filter the azide and, while cold (-5°C to 5°C), introduce it into a solution of the desired amine (e.g., 6 parts of ethanolamine in 30 parts of ethanol).
- The azide dissolves rapidly. Slowly warm the resulting clear solution to 30°C.

- Work up the product by standard extraction and crystallization procedures to obtain the desired lysergic acid amide.

Protocol 4: Direct Conversion of Hydrazide to Lysergic Acid Amide

Adapted from US Patent 2,756,235[13]

- Dissolve 1 g of **lysergic acid hydrazide** in 100 to 500 ml of an inert solvent, such as 95% ethanol.
- Add approximately 15 g of a heavy suspension of Raney nickel catalyst in ethanol to the solution.
- Reflux the mixture with stirring for about three hours. Ammonia is liberated during the reaction.
- Filter off the catalyst.
- Evaporate the filtrate to dryness in vacuo.
- Crystallize the resulting residue, comprising lysergic acid amide, from a suitable solvent.

Conclusion

Lysergic acid hydrazide stands as a cornerstone intermediate in the field of ergot alkaloid chemistry. Its synthesis from readily available natural alkaloids, while presenting stereochemical challenges, provides a stable and versatile platform for further elaboration. The conversion of the hydrazide to amides, either through the classical azide pathway or via direct catalytic reduction, enables access to a vast library of physiologically active compounds. The detailed methodologies and quantitative data presented in this guide underscore its enduring importance for researchers in medicinal chemistry and drug development.

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- To cite this document: BenchChem. [lysergic acid hydrazide as a key intermediate in chemical synthesis]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b136357#lysergic-acid-hydrazide-as-a-key-intermediate-in-chemical-synthesis>

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